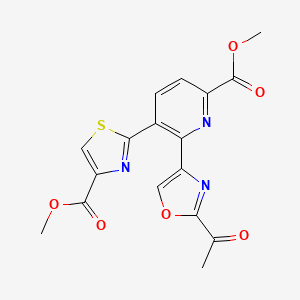
Dimethyl sulfomycinamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl sulfomycinamate, also known as this compound, is a useful research compound. Its molecular formula is C17H13N3O6S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Dimethyl Sulfomycinamate
The synthesis of this compound involves a multi-step process, primarily utilizing the Bohlmann-Rahtz reaction. This method has been reported to yield the compound with an overall yield of approximately 8% after 13 steps. The reaction involves the heteroannulation of 1-(oxazol-4-yl)enamines with methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate, which results in the formation of the oxazole-thiazole-pyridine structure characteristic of this compound .
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, with inhibition zones ranging from 8 to 9 mm. In contrast, its activity against Gram-negative bacteria is comparatively lower, with inhibition zones between 7 and 10 mm .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 8-9 |
| Staphylococcus aureus | 8-9 |
| Escherichia coli | 7-10 |
| Pseudomonas aeruginosa | Not significant |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various contexts:
- Study on Antibacterial Efficacy : A study conducted using the modified resazurin microtiter plate assay demonstrated that this compound has a minimum inhibitory concentration (MIC) ranging from 2.5 to 5 mg/mL against tested bacterial strains .
- Thiopeptide Antibiotics Review : A comprehensive review highlighted that thiopeptide antibiotics, including derivatives like this compound, show promise in combating antibiotic resistance due to their unique mechanisms of action .
Potential Applications in Cancer Therapy
Recent research indicates that compounds related to this compound may also possess anticancer properties. For instance, thiopeptides have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer treatment .
Table 2: Cytotoxicity of Thiopeptide Antibiotics
| Compound | LC50 (μM) | IC50 (μM) |
|---|---|---|
| Thiostrepton | 1.5 | 0.9 |
| This compound (estimated) | Varies | Varies |
特性
分子式 |
C17H13N3O6S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
methyl 2-[2-(2-acetyl-1,3-oxazol-4-yl)-6-methoxycarbonylpyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H13N3O6S/c1-8(21)14-19-11(6-26-14)13-9(4-5-10(18-13)16(22)24-2)15-20-12(7-27-15)17(23)25-3/h4-7H,1-3H3 |
InChIキー |
IXDVGOTYCVPBIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CO1)C2=C(C=CC(=N2)C(=O)OC)C3=NC(=CS3)C(=O)OC |
同義語 |
dimethyl sulfomycinamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















